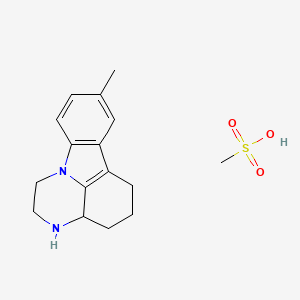

Pirlindole mesylate

説明

特性

IUPAC Name |

methanesulfonic acid;12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2.CH4O3S/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;1-5(2,3)4/h5-6,9,13,16H,2-4,7-8H2,1H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUYTBQAVAYLDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045660 | |

| Record name | Pirlindole mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207572-66-5 | |

| Record name | 1H-Pyrazino[3,2,1-jk]carbazole, 2,3,3a,4,5,6-hexahydro-8-methyl-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207572-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirlindole mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pirlindole Mesylate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirlindole mesylate, a tetracyclic antidepressant, represents a significant departure from classical monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants (TCAs).[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of pirlindole. The primary focus is its action as a selective and reversible inhibitor of monoamine oxidase A (MAO-A), a key enzyme in the catabolism of key neurotransmitters.[3][4] Furthermore, this guide will delve into its secondary pharmacological activities, including its influence on serotonin and norepinephrine reuptake.[2] By synthesizing data from preclinical and clinical studies, this document aims to provide researchers and drug development professionals with a comprehensive understanding of pirlindole's pharmacological profile, supported by detailed experimental protocols for its characterization.

Introduction: The Evolution of Antidepressant Therapy and the Place of Pirlindole

The landscape of antidepressant pharmacotherapy has been shaped by the monoamine hypothesis, which posits that a deficiency in synaptic concentrations of neurotransmitters like serotonin, norepinephrine, and dopamine contributes to the pathophysiology of depression. Pirlindole, also known by its trade name Pirazidol, emerged from research efforts to develop antidepressants with improved safety and tolerability profiles compared to the first-generation MAOIs and TCAs.[4] Developed in the mid-20th century, it has been primarily utilized in several European and Asian countries.[4]

Structurally, pirlindole is a tetracyclic compound, distinguishing it from the three-ring structure of TCAs.[2] Its primary mechanism of action, the reversible inhibition of MAO-A, sets it apart from older, non-reversible MAOIs, offering a significant clinical advantage in terms of reduced dietary restrictions and a lower risk of hypertensive crises.[3]

Core Mechanism of Action: Selective and Reversible Inhibition of Monoamine Oxidase A (MAO-A)

The cornerstone of pirlindole's antidepressant effect lies in its potent, selective, and reversible inhibition of monoamine oxidase A (MAO-A).[2][3] MAO-A is a mitochondrial enzyme primarily responsible for the degradation of serotonin and norepinephrine, and to a lesser extent, dopamine, in the presynaptic neuron and synaptic cleft.[3]

The Consequence of MAO-A Inhibition

By inhibiting MAO-A, pirlindole effectively increases the synaptic availability of these key monoamine neurotransmitters.[3] This leads to enhanced neurotransmission in pathways implicated in mood regulation, which is believed to be the foundation of its therapeutic efficacy in treating depressive disorders.[3] The reversibility of pirlindole's binding to MAO-A is a critical feature; unlike older irreversible MAOIs that form a permanent bond with the enzyme, pirlindole's inhibition is temporary.[3] This allows for a quicker recovery of enzyme function upon discontinuation of the drug, significantly mitigating the risk of the "cheese effect"—a hypertensive crisis that can occur when patients on irreversible MAOIs consume tyramine-rich foods.[2]

Signaling Pathway of Pirlindole's Primary Action

Figure 1: Pirlindole's primary mechanism of action: Reversible inhibition of MAO-A.

Secondary Pharmacological Profile

Beyond its primary action on MAO-A, pirlindole exhibits a secondary mechanism involving the inhibition of serotonin and norepinephrine reuptake, albeit with lower potency.[2][5] This dual action contributes to its overall antidepressant profile.

Inhibition of Serotonin and Norepinephrine Transporters

Pirlindole has been shown to exert an inhibitory effect on the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2] These transporters are responsible for clearing their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. By weakly inhibiting this reuptake, pirlindole further contributes to the elevation of synaptic serotonin and norepinephrine levels. It is important to note that this action is considered secondary to its potent MAO-A inhibition.[2]

Receptor Binding Profile

A key aspect of pirlindole's favorable side-effect profile is its minimal interaction with other neurotransmitter receptors.[3] It has been reported to have no significant effect on the dopaminergic and cholinergic systems.[2] This selectivity helps in reducing common antidepressant-associated side effects such as sedation, weight gain, and anticholinergic effects (e.g., dry mouth, blurred vision, constipation).[3]

Neuroprotective and Anti-inflammatory Properties

Emerging research suggests that pirlindole may also possess neuroprotective and anti-inflammatory properties.[3][4] Studies have indicated that it can mitigate oxidative stress and protect against neurotoxic damage.[3] Additionally, pirlindole may modulate the balance of pro- and anti-inflammatory cytokines, which could contribute to its therapeutic effects, as neuroinflammation is increasingly implicated in the pathophysiology of depression.[3][4]

Quantitative Pharmacological Data

For a comprehensive understanding, the following table summarizes the available quantitative data on pirlindole's interaction with its primary target. While pirlindole is known to inhibit serotonin and norepinephrine reuptake, specific Ki values for these transporters are not consistently reported in the available literature.

| Target | Parameter | Value (µM) | Species/Tissue | Reference |

| Monoamine Oxidase A (MAO-A) | IC50 (racemic pirlindole) | 0.24 | Rat Brain | [6] |

| IC50 (R-(-)-pirlindole) | 0.43 | Rat Brain | [6] | |

| IC50 (S-(+)-pirlindole) | 0.18 | Rat Brain | [6] | |

| IC50 (pirlindole) | 0.005 - 0.3 | Rat Brain / Human Placenta | [7] | |

| Serotonin Transporter (SERT) | Ki | Not consistently reported | - | - |

| Norepinephrine Transporter (NET) | Ki | Not consistently reported | - | - |

Experimental Protocols for Mechanistic Validation

To enable researchers to independently verify and further explore the mechanism of action of pirlindole, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Monoamine Oxidase A (MAO-A) Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the inhibitory potential of pirlindole on MAO-A activity. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-A-catalyzed amine oxidation.

Materials:

-

Recombinant human MAO-A enzyme

-

Pirlindole mesylate

-

MAO-A substrate (e.g., tyramine)

-

Horseradish peroxidase (HRP)

-

Fluorogenic probe (e.g., Amplex® Red)

-

MAO-A assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of pirlindole in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of pirlindole in the assay buffer to achieve a range of final concentrations for IC50 determination.

-

Prepare working solutions of MAO-A enzyme, substrate, HRP, and the fluorogenic probe in the assay buffer according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to triplicate wells:

-

Test wells: Pirlindole dilution and MAO-A enzyme solution.

-

Positive control wells: A known MAO-A inhibitor (e.g., clorgyline) and MAO-A enzyme solution.

-

Negative control (no inhibitor) wells: Assay buffer and MAO-A enzyme solution.

-

Blank wells: Assay buffer without the enzyme.

-

-

-

Pre-incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow pirlindole to interact with the enzyme.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding a mixture of the substrate, HRP, and fluorogenic probe to all wells.

-

-

Kinetic Measurement:

-

Immediately place the microplate in a fluorometric plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex® Red).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

-

Normalize the reaction rates to the negative control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the pirlindole concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Figure 2: Workflow for the in vitro MAO-A inhibition assay.

Radioligand Binding Assay for Serotonin (SERT) and Norepinephrine (NET) Transporters

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of pirlindole for SERT and NET.

Materials:

-

Cell membranes expressing human SERT or NET (e.g., from HEK293 or CHO cells)

-

Pirlindole mesylate

-

Radioligand specific for SERT (e.g., [³H]citalopram) or NET (e.g., [³H]nisoxetine)

-

Non-labeled competing ligand for non-specific binding determination (e.g., fluoxetine for SERT, desipramine for NET)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Wash buffer (ice-cold)

-

96-well filter plates (e.g., GF/B)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution and serial dilutions of pirlindole in the assay buffer.

-

Dilute the radioligand in the assay buffer to a final concentration at or near its Kd.

-

Prepare a high concentration of the non-labeled competing ligand for determining non-specific binding.

-

Thaw and homogenize the cell membranes in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to triplicate wells:

-

Total binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific binding: Non-labeled competing ligand, radioligand, and cell membranes.

-

Competitive binding: Pirlindole dilution, radioligand, and cell membranes.

-

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the pirlindole concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 3: General workflow for a competitive radioligand binding assay.

Conclusion

Pirlindole mesylate's mechanism of action is primarily defined by its selective and reversible inhibition of monoamine oxidase A, which leads to an increase in the synaptic availability of serotonin and norepinephrine.[2][3] This core mechanism is complemented by a secondary, less potent inhibition of serotonin and norepinephrine reuptake.[2] Its minimal affinity for other neurotransmitter receptors contributes to a favorable safety and tolerability profile.[3] The additional neuroprotective and anti-inflammatory properties of pirlindole suggest a more complex mechanism of action that warrants further investigation.[3][4] This technical guide provides a foundational understanding of pirlindole's pharmacology and equips researchers with the necessary protocols to further elucidate its intricate molecular interactions.

References

-

Pirlindole - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

-

Effect of iprindole on norepinephrine turnover and transport - Semantic Scholar. (n.d.). Retrieved January 6, 2026, from [Link]

-

Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter - PMC. (2024, October 20). Retrieved January 6, 2026, from [Link]

-

What is the mechanism of Pirlindole? - Patsnap Synapse. (2024, July 17). Retrieved January 6, 2026, from [Link]

-

Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed. (1997, July). Retrieved January 6, 2026, from [Link]

-

Comparative study of pirlindole, a selective RIMA, and its two enantiomers using biochemical and behavioural techniques - PubMed. (1998, December). Retrieved January 6, 2026, from [Link]

-

Effects of the antidepressant pirlindole and its dehydro-derivative on the activity of monoamine oxidase-A and on GABAA receptors - PubMed. (1996, December). Retrieved January 6, 2026, from [Link]

-

Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters - PMC. (2021, May 18). Retrieved January 6, 2026, from [Link]

-

Pirlindole in the Treatment of Depression: A Meta-Analysis - PubMed. (2011, October). Retrieved January 6, 2026, from [Link]

-

What is Pirlindole used for? - Patsnap Synapse. (2024, June 15). Retrieved January 6, 2026, from [Link]

Sources

- 1. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Pirlindole? [synapse.patsnap.com]

- 4. What is Pirlindole used for? [synapse.patsnap.com]

- 5. Pirlindole - Wikipedia [en.wikipedia.org]

- 6. Comparative study of pirlindole, a selective RIMA, and its two enantiomers using biochemical and behavioural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the antidepressant pirlindole and its dehydro-derivative on the activity of monoamine oxidase-A and on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Pirlindole Mesylate: A Technical Guide to a Selective and Reversible MAO-A Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pirlindole is a tetracyclic antidepressant compound distinguished by its primary mechanism of action as a selective and reversible inhibitor of monoamine oxidase A (MAO-A).[1][2] This characteristic positions it apart from classical irreversible MAO inhibitors, offering a significantly improved safety profile, particularly concerning the tyramine-induced hypertensive crisis, often referred to as the "cheese effect".[2][3][4] By temporarily inhibiting MAO-A, pirlindole increases the synaptic availability of key neurotransmitters such as serotonin and norepinephrine, which is central to its antidepressant effects.[3][5] This guide provides an in-depth exploration of pirlindole's pharmacodynamics, pharmacokinetics, and mechanism of action. Furthermore, it details robust, field-proven experimental protocols for assessing MAO-A inhibition, designed to equip researchers with the practical knowledge required for preclinical and clinical investigation.

Introduction: The Evolving Landscape of Monoamine Oxidase Inhibition

Monoamine oxidases (MAO) are a family of mitochondrial enzymes crucial for the oxidative deamination of monoamine neurotransmitters.[6][7] There are two primary isoforms, MAO-A and MAO-B, which are differentiated by their substrate specificity and inhibitor selectivity.[6] MAO-A preferentially metabolizes serotonin and norepinephrine, making it a key target for antidepressant therapies.[1][8]

The first generation of MAO inhibitors (MAOIs) were irreversible, forming a permanent bond with the enzyme.[9] While effective, their use was limited by the risk of hypertensive crises when patients consumed tyramine-rich foods.[9][10] This led to the development of a new class of compounds: Reversible Inhibitors of Monoamine Oxidase A (RIMAs). Pirlindole is a prominent member of this class, offering comparable efficacy to other antidepressants with a more favorable safety and tolerability profile.[1][4][5]

Profile of Pirlindole Mesylate

Chemical and Pharmacological Properties

Pirlindole, chemically known as 8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole, is a tetracyclic compound.[2][11] Its primary pharmacological action is the potent, selective, and reversible inhibition of MAO-A.[2][3][12] A secondary, weaker mechanism involves the inhibition of serotonin and norepinephrine reuptake.[2][12] This dual action may contribute to its overall antidepressant efficacy.

Pharmacodynamics: The Reversibility Advantage

The cornerstone of pirlindole's mechanism is its reversible binding to the MAO-A enzyme.[1] Unlike irreversible inhibitors that permanently disable the enzyme, pirlindole's inhibition is temporary.[1] This allows the enzyme to regain activity as the drug is cleared from the system, significantly reducing the risk of a hypertensive crisis from dietary tyramine.[1][3] Studies have shown pirlindole has a low potential to amplify the pressor effect of tyramine.[2]

Pharmacokinetics and Metabolism

Pirlindole is well-absorbed orally, though it undergoes a significant first-pass hepatic metabolism, resulting in a bioavailability of 20-30% in preclinical models.[2][12] It is highly protein-bound (around 95-97%) and is extensively metabolized by the cytochrome P450 (CYP450) enzyme system.[3][12] Elimination of its metabolites is primarily through renal excretion.[3][12] The relatively short elimination half-life aligns with its reversible action, minimizing the risk of drug accumulation.[1][4]

In-Depth Mechanism of Action

Pirlindole's therapeutic effect is primarily attributed to its selective inhibition of MAO-A. This action prevents the breakdown of monoamine neurotransmitters, leading to their increased concentration in the synaptic cleft and enhanced neurotransmission.[3] This leads to an elevation of mood and alleviation of depressive symptoms.[5] Notably, pirlindole has minimal interaction with other neurotransmitter receptors, which contributes to a cleaner side-effect profile, reducing common issues like sedation and anticholinergic effects.[1] Some research also suggests that pirlindole possesses neuroprotective properties, potentially by mitigating oxidative stress and modulating inflammatory cytokines.[1][5]

Visualizing the Synaptic Action of Pirlindole

The following diagram illustrates the effect of pirlindole on a serotonergic synapse.

Caption: Pirlindole reversibly inhibits MAO-A, increasing serotonin in the synapse.

Experimental Protocols for MAO-A Inhibition Assessment

To rigorously evaluate the efficacy and selectivity of pirlindole or similar compounds, standardized in vitro and ex vivo assays are essential.

In Vitro Fluorometric Assay for MAO-A IC50 Determination

This protocol provides a high-throughput method for determining the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate like tyramine.[13]

Principle: MAO-A oxidizes its substrate, producing H₂O₂. In the presence of a developer and a probe (e.g., OxiRed™), H₂O₂ generates a fluorescent product that can be quantified. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare MAO-A Assay Buffer as per the manufacturer's instructions (e.g., Sigma-Aldrich MAK295).[13]

-

Reconstitute the MAO-A enzyme, substrate (e.g., Tyramine), developer, and probe solutions according to the kit's protocol.[13]

-

Prepare a stock solution of Pirlindole Mesylate (or test compound) in a suitable solvent (e.g., DMSO) and create a serial dilution to generate a range of test concentrations (e.g., 10x final concentration).

-

Prepare a working solution of a known MAO-A inhibitor (e.g., Clorgyline) to serve as a positive control.[13]

-

-

Assay Plate Setup (96-well black plate):

-

Test Inhibitor Wells (S): Add 10 µL of the serially diluted test compound solutions.

-

Inhibitor Control Wells (IC): Add 10 µL of the working Inhibitor Control solution.

-

Enzyme Control Wells (EC): Add 10 µL of Assay Buffer.

-

-

Enzyme Addition and Incubation:

-

Prepare the MAO-A Enzyme Solution by diluting the enzyme stock in Assay Buffer.

-

Add 50 µL of the MAO-A Enzyme Solution to each well (S, IC, and EC).

-

Mix gently and incubate for 10-20 minutes at 37°C.

-

-

Reaction Initiation and Measurement:

-

Prepare a Reaction Mix containing the MAO-A Substrate, Developer, and Probe in Assay Buffer.

-

Add 40 µL of the Reaction Mix to each well.

-

Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the Enzyme Control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizing the In Vitro Assay Workflow

Caption: Workflow for determining the IC50 of MAO-A inhibitors in vitro.

Ex Vivo Measurement of Brain MAO-A Activity

This protocol is for assessing the in vivo target engagement of an administered MAO-A inhibitor by measuring enzyme activity in brain tissue post-treatment.

Step-by-Step Methodology:

-

Animal Dosing: Administer pirlindole (or vehicle control) to rodents via the desired route (e.g., intraperitoneal injection).

-

Tissue Collection: At a predetermined time point post-dosing, humanely euthanize the animals and rapidly dissect the brain region of interest (e.g., cortex, hippocampus).

-

Homogenization: Homogenize the tissue in ice-cold buffer (e.g., phosphate buffer).

-

MAO-A Activity Assay:

-

Use a portion of the homogenate as the enzyme source in a biochemical assay.

-

A common method uses a radiolabeled substrate (e.g., [¹⁴C]serotonin). The rate of conversion to the deaminated metabolite is measured via liquid scintillation counting after separation from the substrate.

-

Alternatively, non-radioactive fluorometric or luminescent assays, similar to the in vitro protocol, can be adapted for use with tissue homogenates.[14]

-

-

Data Analysis: Compare the MAO-A activity in the brains of pirlindole-treated animals to that of the vehicle-treated control group. Express the results as a percentage of inhibition.

Clinical Efficacy and Safety Profile

Clinical trials have demonstrated pirlindole's efficacy in treating major depression, with effectiveness comparable to other active antidepressants, including tricyclic antidepressants (TCAs) and other RIMAs like moclobemide.[15][16][17] A meta-analysis showed that pirlindole was comparable to its active comparators in improving depression scores and was significantly better in reducing anxiety symptoms.[16]

The key advantage of pirlindole is its favorable safety and tolerability profile.[4] The reversible nature of its MAO-A inhibition significantly mitigates the risk of the "cheese effect".[3][4] Its side effect profile is generally mild, and it lacks significant sedative or anticholinergic effects.[1][3]

Comparative Inhibitory Activity

| Compound | MAO-A IC50 (µM) | MAO-B Inhibition | Type |

| Pirlindole | 0.18 - 0.24 | Very Low / None | Reversible, Selective |

| S-(+)-Pirlindole | 0.18 | Very Low | Reversible, Selective |

| R-(-)-Pirlindole | 0.43 | Very Low | Reversible, Selective |

| Moclobemide | Varies by study | Low | Reversible, Selective |

| Clorgyline | ~0.003 | High | Irreversible, Selective |

| Selegiline | High | Low (~0.007 µM for MAO-B) | Irreversible, Selective (B) |

| Data synthesized from multiple preclinical studies.[18][19][20] |

Conclusion and Future Directions

Pirlindole mesylate stands as a well-characterized selective and reversible inhibitor of MAO-A. Its mechanism of action provides a sound therapeutic basis for the treatment of depression, while its reversibility affords a critical safety advantage over older, irreversible MAOIs. The experimental protocols detailed herein provide a validated framework for researchers to further investigate pirlindole and develop novel RIMAs. Future research may focus on exploring the full potential of its neuroprotective properties and its application in other CNS disorders, such as fibromyalgia syndrome, where it has already shown promise.[4]

References

-

Ansseau, M., et al. (1996). A Double-Blind Randomized Placebo-Controlled Study of the Efficacy and Safety of Pirlindole, a Reversible Monoamine Oxidase A Inhibitor, in the Treatment of Depression. Acta Psychiatrica Scandinavica, 94(6), 404-10. Link

-

Patsnap Synapse. (2024). What is Pirlindole used for? Patsnap. Link

-

National Center for Biotechnology Information. Pirlindole. PubChem Compound Summary for CID 68802. Link

-

Benchchem. Pirlindole Hydrochloride. Benchchem. Link

-

Patsnap Synapse. (2024). What is the mechanism of Pirlindole? Patsnap. Link

-

Bruhwyler, J., et al. (1993). Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties. Pharmacological Research, 27(2), 101-16. Link

-

Promega Corporation. MAO-Glo™ Assay Systems. Promega. Link

-

Fedorov, S., et al. (2011). Pirlindole in the Treatment of Depression: A Meta-Analysis. CNS Drugs, 25(10), 827-38. Link

-

Wikipedia. Pirlindole. Wikipedia. Link

-

Liégeois, J. F., et al. (1998). Double-blind randomized controlled study of the efficacy and tolerability of two reversible monoamine oxidase A inhibitors, pirlindole and moclobemide, in the treatment of depression. Acta Psychiatrica Scandinavica, 97(2), 126-32. Link

-

Laux, G. (2011). Pirlindole in the treatment of depression and fibromyalgia syndrome. Expert Review of Neurotherapeutics, 11(10), 1381-8. Link

-

Liégeois, J. F., et al. (1998). Comparative study of pirlindole, a selective RIMA, and its two enantiomers using biochemical and behavioural techniques. Behavioural Pharmacology, 9(8), 731-7. Link

-

Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Link

-

Da Prada, M., et al. (1989). Preclinical profiles of the novel reversible MAO-A inhibitors, moclobemide and brofaromine, in comparison with irreversible MAO inhibitors. Journal of Neural Transmission. Supplementum, 28, 5-20. Link

-

Promega Corporation. The MAO-Glo Assay: A bioluminescent-coupled assay for monoamine oxidase activity. Promega. Link

-

Oehler, R., & Riederer, P. (1987). [Inhibition of monoamine oxidase A and B in the heart and brain of the rat with amitriptyline, pargyline and pirlindol]. Arzneimittel-Forschung, 37(3), 263-6. Link

-

ResearchGate. (2018). Time-course of MAO-A Inhibition by pirlindole analogues. ResearchGate. Link

-

MyBioSource. Monoamine Oxidase Assay Kit-BAA00592.1. MyBioSource. Link

-

Reaction Biology. MAO-A Biochemical Activity Assay Service. Reaction Biology. Link

-

ResearchGate. (2006). Monoamine Oxidase Assays. ResearchGate. Link

-

Sigma-Aldrich. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric) (MAK295) - Technical Bulletin. Sigma-Aldrich. Link

-

Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 600-6. Link

-

Abcam. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric) (ab284510). Abcam. Link

-

Assay Genie. Monoamine Oxidase Inhibitor Screening Kit (BA0188). Assay Genie. Link

-

Bieck, P. R., & Antonin, K. H. (1993). Clinical pharmacology of reversible monoamine oxidase-A inhibitors. Acta Psychiatrica Scandinavica. Supplementum, 372, 33-6. Link

-

Shabbir, Z., & Fida, A. (2023). Monoamine Oxidase Inhibitors (MAOIs). StatPearls. Link

-

Sub Laban, T., & Saadabadi, A. (2023). A Clinical Overview of Monoamine Oxidase Inhibitors: Pharmacological Profile, Efficacy, Safety/Tolerability, and Strategies for Successful Outcomes in the Management of Major Depressive Disorders. Innovations in Clinical Neuroscience, 20(1-3), 23-31. Link

-

Medvedev, A. E., et al. (1998). Effects of the antidepressant pirlindole and its dehydro-derivative on the activity of monoamine oxidase-A and on GABAA receptors. Biochemical Pharmacology, 55(5), 621-6. Link

-

Mulsant, B. H., et al. (2009). Current prescription patterns and safety profile of irreversible monoamine oxidase inhibitors: a population-based cohort study of older adults. The Journal of Clinical Psychiatry, 70(10), 1378-85. Link

Sources

- 1. What is the mechanism of Pirlindole? [synapse.patsnap.com]

- 2. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pirlindole in the treatment of depression and fibromyalgia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is Pirlindole used for? [synapse.patsnap.com]

- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 7. assaygenie.com [assaygenie.com]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical profiles of the novel reversible MAO-A inhibitors, moclobemide and brofaromine, in comparison with irreversible MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Pirlindole - Wikipedia [en.wikipedia.org]

- 12. Pirlindole | C15H18N2 | CID 68802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. MAO-Glo™ Assay Systems [promega.com]

- 15. A double-blind randomized placebo-controlled study of the efficacy and safety of pirlindole, a reversible monoamine oxidase A inhibitor, in the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pirlindole in the treatment of depression: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Double-blind randomized controlled study of the efficacy and tolerability of two reversible monoamine oxidase A inhibitors, pirlindole and moclobemide, in the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparative study of pirlindole, a selective RIMA, and its two enantiomers using biochemical and behavioural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [Inhibition of monoamine oxidase A and B in the heart and brain of the rat with amitriptyline, pargyline and pirlindol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]

Pirlindole Mesylate: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical overview of pirlindole mesylate, a tetracyclic antidepressant with a unique pharmacological profile. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical structure, physicochemical properties, mechanism of action, and analytical methodologies pertinent to the study and application of this compound.

Introduction: Unveiling Pirlindole Mesylate

Pirlindole, also known by the trade name Pirazidol, is a reversible inhibitor of monoamine oxidase A (RIMA) that has been utilized in the treatment of depressive disorders.[1] Its tetracyclic structure distinguishes it from classical tricyclic antidepressants and irreversible monoamine oxidase inhibitors. The mesylate salt form enhances its solubility and suitability for pharmaceutical formulations. This guide will explore the fundamental characteristics of pirlindole mesylate to provide a comprehensive resource for its scientific and clinical investigation.

Chemical Identity and Physicochemical Properties

A thorough understanding of the chemical and physical properties of pirlindole mesylate is fundamental for its development and analysis.

Chemical Structure

Pirlindole mesylate is chemically designated as 8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole methanesulfonate.[2] The core structure consists of a tetracyclic system with a pyrazino and carbazole ring fusion.

Caption: Chemical structure of Pirlindole Mesylate.

Physicochemical Data

The following table summarizes the key physicochemical properties of pirlindole mesylate, which are crucial for formulation development, analytical method design, and pharmacokinetic studies.

| Property | Value | Source(s) |

| IUPAC Name | 8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole methanesulfonate | [2] |

| CAS Number | 60762-57-4 (Pirlindole), 207572-66-5 (Pirlindole Mesylate) | [2][3] |

| Molecular Formula | C₁₅H₁₈N₂·CH₄O₃S | [4] |

| Molecular Weight | 322.42 g/mol | [4] |

| Melting Point | 145 °C (for Pirlindole base) | [5] |

| Solubility | Soluble to 50 mM in water with gentle warming.[6] Sparingly soluble in methanol (1-10 mg/ml) and slightly soluble in acetonitrile (0.1-1 mg/ml).[7] | [6][7] |

| pKa | Not explicitly found in searches. | |

| LogP | 2.8 (for Pirlindole base) | [5] |

Mechanism of Action: A Reversible Approach to MAO-A Inhibition

Pirlindole's primary therapeutic effect stems from its selective and reversible inhibition of monoamine oxidase A (MAO-A).[5][8] This mode of action differentiates it from older, irreversible MAOIs, offering a more favorable safety profile, particularly concerning dietary tyramine interactions (the "cheese effect").[9]

Primary Mechanism: MAO-A Inhibition

MAO-A is a key enzyme in the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[1] By reversibly binding to and inhibiting MAO-A, pirlindole increases the synaptic availability of these neurotransmitters, which is believed to be the cornerstone of its antidepressant and anxiolytic effects.[10] The reversibility of this inhibition allows for a quicker recovery of enzyme activity upon discontinuation of the drug.[10]

Secondary Mechanisms and Neuroprotective Properties

Beyond its primary action on MAO-A, pirlindole exhibits other pharmacological activities that may contribute to its therapeutic profile:

-

Neurotransmitter Reuptake Inhibition: Pirlindole has a secondary, weaker inhibitory effect on the reuptake of norepinephrine and serotonin.[8]

-

Neuroprotection against Oxidative Stress: Studies have demonstrated that pirlindole and its metabolite, dehydropirlindole, can protect cultured neuronal cells from cell death induced by oxidative stress. This protective effect appears to be independent of MAO-A inhibition and may be related to free radical scavenging properties.

-

Protection against Nitric Oxide-Induced Toxicity: Pirlindole has also been shown to protect neurons against nitric oxide (NO)-induced toxicity, suggesting a potential role in mitigating neuronal damage in conditions where NO is implicated.

Caption: Mechanism of action of Pirlindole at the synapse.

Experimental Protocol: Quantitative Analysis by HPLC

The ability to accurately quantify pirlindole in various matrices is essential for preclinical and clinical research. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose. The following protocol is a representative method for the determination of pirlindole in biological fluids.

Objective

To quantify the concentration of pirlindole in plasma and urine samples using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with fluorescence detection.

Materials and Instrumentation

-

HPLC System: A system equipped with a pump, autosampler, column oven, and fluorescence detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile). The exact composition should be optimized for ideal separation.

-

Reagents: Acetonitrile (HPLC grade), methanol (HPLC grade), dichloromethane, and reagents for buffer preparation.

-

Pirlindole Mesylate Reference Standard

Step-by-Step Methodology

1. Standard Solution Preparation: a. Prepare a stock solution of pirlindole mesylate (e.g., 1 mg/mL) in methanol. b. Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL).

2. Sample Preparation:

- Plasma: a. To 1 mL of plasma, add an internal standard. b. Perform a liquid-liquid extraction by adding 5 mL of dichloromethane and vortexing for 2 minutes. c. Centrifuge at 3000 rpm for 10 minutes. d. Carefully transfer the organic (lower) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in a known volume of mobile phase (e.g., 200 µL).

- Urine: a. Dilute the urine sample with the mobile phase (e.g., 1:10 dilution). b. Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

3. Chromatographic Conditions:

- Flow Rate: 1.0 mL/min

- Column Temperature: 30 °C

- Injection Volume: 20 µL

- Fluorescence Detection: Excitation and emission wavelengths should be optimized for pirlindole (specific wavelengths not found in the provided search results, would require experimental determination).

4. Data Analysis: a. Construct a calibration curve by plotting the peak area ratio (pirlindole/internal standard) against the concentration of the calibration standards. b. Determine the concentration of pirlindole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Experimental workflow for the HPLC analysis of Pirlindole.

Conclusion

Pirlindole mesylate presents a compelling profile for a CNS-active therapeutic agent. Its primary mechanism as a selective and reversible MAO-A inhibitor, coupled with its secondary neuroprotective effects, offers a multifaceted approach to the treatment of depression. The analytical methodologies, particularly RP-HPLC, provide a robust framework for its quantitative analysis in research and quality control settings. This guide has synthesized the key technical aspects of pirlindole mesylate to support its continued investigation and potential clinical application.

References

-

Global Substance Registration System. PIRLINDOLE MESYLATE. [Link]

-

National Center for Biotechnology Information. Pirlindole. PubChem Compound Database. [Link]

-

Patsnap Synapse. What is Pirlindole used for? [Link]

-

Patsnap Synapse. What is the mechanism of Pirlindole? [Link]

-

Bruhwyler J, Liégeois JF, Gérardy J, et al. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties. Pharmacol Res. 1997;36(1):23-33. [Link]

-

Wikipedia. Pirlindole. [Link]

-

DC Chemicals. (R)-Pirlindole mesylate. [Link]

-

Medvedev AE, Shvedov VI, Chulkova TM, et al. Effects of the antidepressant pirlindole and its dehydro-derivative on the activity of monoamine oxidase-A and on GABAA receptors. Neurochem Res. 1996;21(12):1521-1526. [Link]

-

Branco JC, Tomé AM. Pirlindole in the treatment of depression and fibromyalgia syndrome. CNS Drugs. 2011;25(10):831-844. [Link]

-

LabSolutions. Pirlindole mesylate. [Link]

-

de la Fuente-Revenga M, Raurich A, Tost-Farré G, et al. Pirlindole in the Treatment of Depression: A Meta-Analysis. Clin Drug Investig. 2012;32(10):659-669. [Link]

-

ResearchGate. Pirlindole in the Treatment of Depression and Fibromyalgia Syndrome. [Link]

-

DC Chemicals. (R)-Pirlindole mesylate. [Link]

Sources

- 1. Development and validation of an HPLC method for the determination of process-related impurities in pridinol mesylate, employing experimental designs. | Sigma-Aldrich [sigmaaldrich.com]

- 2. hplc.eu [hplc.eu]

- 3. Determination of pirlindole in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cetjournal.it [cetjournal.it]

- 5. researchgate.net [researchgate.net]

- 6. apexbt.com [apexbt.com]

- 7. assets-labs.hamiltoncompany.com [assets-labs.hamiltoncompany.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

Pirlindole mesylate effects on neurotransmitter systems

An In-Depth Technical Guide to the Neurotransmitter System Effects of Pirlindole Mesylate

Abstract

Pirlindole, a tetracyclic antidepressant, represents a significant evolution in monoaminergic modulation, primarily through its function as a selective and Reversible Inhibitor of Monoamine Oxidase A (RIMA).[1][2] Unlike its predecessors, the irreversible MAOIs, pirlindole's unique pharmacological profile affords a potent antidepressant effect with a markedly improved safety and tolerability profile.[3][4] This guide provides a comprehensive technical overview of pirlindole mesylate's mechanism of action, its nuanced effects on the serotonergic, noradrenergic, and dopaminergic systems, and the validated experimental methodologies used to characterize these interactions. Designed for researchers and drug development professionals, this document synthesizes preclinical and clinical data to explain the causal relationships between pirlindole's molecular interactions and its therapeutic effects.

Core Mechanism of Action: Reversible Inhibition of Monoamine Oxidase A (MAO-A)

The primary therapeutic action of pirlindole is derived from its selective and reversible inhibition of Monoamine Oxidase A (MAO-A).[5][6] MAO-A is a critical mitochondrial enzyme responsible for the oxidative deamination and subsequent degradation of key monoamine neurotransmitters, particularly serotonin and norepinephrine, and to a lesser degree, dopamine.[3][5]

By reversibly binding to MAO-A, pirlindole prevents the breakdown of these neurotransmitters, leading to their accumulation in the presynaptic neuron and increased availability in the synaptic cleft.[6] This enhances monoaminergic neurotransmission, which is a cornerstone of antidepressant therapy.

The reversibility of this inhibition is a key molecular distinction from older, irreversible MAOIs.[3] In the presence of high concentrations of substrates like tyramine (ingested from certain foods), the competitive binding nature of pirlindole allows the enzyme to be freed, thereby metabolizing the excess tyramine and significantly reducing the risk of a hypertensive crisis, commonly known as the "cheese effect".[3][4][7] This self-regulating safety feature is a direct consequence of its reversible binding kinetics.

Caption: Pirlindole's primary mechanism: Reversible MAO-A inhibition.

Modulatory Effects on Neurotransmitter Systems

Pirlindole exhibits a multi-faceted interaction with monoaminergic systems, extending beyond simple MAO-A inhibition to include neurotransmitter reuptake blockade.[7][8]

The Serotonergic System (5-HT)

Pirlindole's most pronounced effect is on the serotonergic system. The inhibition of MAO-A leads to a substantial increase in the intraneuronal concentration of serotonin (5-hydroxytryptamine, 5-HT). In addition to this primary mechanism, pirlindole also acts as an inhibitor of the serotonin transporter (SERT), blocking the reuptake of 5-HT from the synaptic cleft.[1][7][9] This dual action—reducing degradation and blocking reuptake—synergistically elevates the concentration and residence time of serotonin in the synapse, potently enhancing serotonergic signaling.

The Noradrenergic System (NE)

Similar to its effect on serotonin, pirlindole increases the availability of norepinephrine (NE). This is achieved through both the primary mechanism of MAO-A inhibition and a secondary action of inhibiting the norepinephrine transporter (NET).[1][7] While the MAO-A inhibition is robust, its affinity for NET is generally considered secondary to its primary target. Preclinical studies involving chronic administration have also indicated that pirlindole can increase the binding affinity of α1-adrenoceptors in the cerebral cortex, suggesting downstream adaptive changes in the noradrenergic system.[9]

The Dopaminergic System (DA)

Pirlindole's influence on the dopaminergic system is less pronounced compared to its effects on serotonin and norepinephrine.[3] While MAO-A does contribute to dopamine metabolism, MAO-B plays a more significant role. As a selective MAO-A inhibitor, pirlindole only modestly affects overall dopamine levels.[6] Furthermore, it demonstrates no significant affinity for the dopamine transporter (DAT), meaning it does not block dopamine reuptake.[7] This selectivity contributes to its favorable side-effect profile, minimizing the risks of agitation, psychosis, and abuse potential associated with more potent dopaminergic agents.[3]

Caption: Pirlindole's dual action on serotonin and norepinephrine.

Quantitative Summary of Effects

| Neurotransmitter System | Primary Effect (MAO-A Inhibition) | Secondary Effect (Reuptake Inhibition) | Overall Impact on Synaptic Levels |

| Serotonin (5-HT) | Strong Increase | Moderate Inhibition | Significant Increase |

| Norepinephrine (NE) | Strong Increase | Moderate Inhibition | Significant Increase |

| Dopamine (DA) | Minor Increase | No significant effect | Minimal to no change |

Methodologies for Elucidating Pirlindole's Effects

The characterization of pirlindole's neuropharmacological profile relies on a suite of validated in vitro and in vivo techniques. These protocols are designed not only to measure effects but to establish causality between the compound's presence and the observed neurochemical changes.

Protocol: In Vitro Radioligand Binding Assay for MAO-A

Rationale: This assay is fundamental for determining the binding affinity (Ki) and selectivity of pirlindole for MAO-A versus MAO-B. By using a radiolabeled ligand that specifically binds to the enzyme, one can quantify how effectively pirlindole competes for this binding site. This is the foundational experiment to validate its identity as a selective MAO-A inhibitor.[10][11]

Step-by-Step Methodology:

-

Tissue Preparation: Homogenize brain tissue (e.g., rat cortex) rich in MAO-A in a suitable buffer (e.g., potassium phosphate buffer).

-

Incubation: In assay tubes, combine the tissue homogenate with a known concentration of a specific MAO-A radioligand (e.g., [³H]clorgyline).

-

Competition: Add varying concentrations of pirlindole to the tubes to compete with the radioligand for binding to MAO-A.

-

Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the mixture through glass fiber filters to separate the bound radioligand from the unbound. The enzyme and bound ligand are retained on the filter.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of pirlindole. Use non-linear regression to calculate the IC₅₀ (the concentration of pirlindole that inhibits 50% of specific binding), which can then be converted to the inhibition constant (Ki).[10]

Caption: Workflow for Radioligand Binding Assay.

Protocol: In Vivo Microdialysis

Rationale: To confirm that the in vitro MAO-A inhibition translates to a functional increase in neurotransmitter levels in the living brain, in vivo microdialysis is the gold standard.[12] This technique allows for the direct sampling and measurement of extracellular neurotransmitter concentrations in specific brain regions (e.g., prefrontal cortex, nucleus accumbens) of an awake, freely moving animal following systemic administration of pirlindole.[13][14]

Step-by-Step Methodology:

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized rodent. Allow for recovery.

-

Perfusion: On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

-

Basal Sampling: Collect several baseline dialysate samples to establish the stable extracellular concentrations of serotonin, norepinephrine, and dopamine.

-

Drug Administration: Administer pirlindole mesylate (e.g., via intraperitoneal injection).

-

Post-Drug Sampling: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for several hours.

-

Analysis: Analyze the neurotransmitter content in each dialysate fraction using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry for high sensitivity and specificity.[15]

-

Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the baseline average. Plot these changes over time to visualize the neurochemical dynamics induced by pirlindole.

Caption: Workflow for In Vivo Microdialysis Experiment.

Protocol: In Vivo Electrophysiology

Rationale: To understand the functional consequence of increased synaptic neurotransmitter levels, in vivo electrophysiology is employed.[16][17] This technique measures the firing rate of neurons in key monoaminergic nuclei, such as the dorsal raphe nucleus (serotonergic) and the locus coeruleus (noradrenergic). Antidepressants typically alter the firing patterns of these neurons, and this method provides a direct readout of the drug's impact on neural circuit activity.

Step-by-Step Methodology:

-

Animal Preparation: Anesthetize a rodent and place it in a stereotaxic frame.

-

Craniotomy: Perform a small craniotomy over the target brain region.

-

Electrode Placement: Slowly lower a recording microelectrode into the dorsal raphe or locus coeruleus, identifying the characteristic firing patterns of serotonergic or noradrenergic neurons, respectively.

-

Baseline Recording: Record the spontaneous firing rate of a single neuron for a stable baseline period.

-

Drug Administration: Administer pirlindole intravenously.

-

Post-Drug Recording: Continue recording from the same neuron to measure any changes in its firing rate or pattern.

-

Data Analysis: Analyze the firing rate (spikes/second) before and after drug administration. The typical effect of a MAO-A inhibitor is an initial decrease in the firing rate of these neurons due to activation of inhibitory autoreceptors by the increased local neurotransmitter concentration.

Conclusion

Pirlindole mesylate's pharmacological profile is defined by its potent, selective, and reversible inhibition of MAO-A, complemented by a secondary inhibition of serotonin and norepinephrine reuptake. This dual mechanism ensures a robust increase in synaptic levels of these key neurotransmitters, while its minimal impact on the dopaminergic system and reversible nature contribute to a superior safety profile compared to older antidepressants. The methodologies detailed herein—from in vitro binding assays to in vivo neurochemical and electrophysiological recordings—provide a validated framework for understanding and verifying its complex effects on neurotransmitter systems. This comprehensive understanding of pirlindole's mechanism provides a strong rationale for its clinical efficacy in the treatment of depression and related disorders.

References

-

Patsnap Synapse. (2024). What is the mechanism of Pirlindole? Retrieved from [Link]

-

Patsnap Synapse. (2024). What is Pirlindole used for? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pirlindole. PubChem. Retrieved from [Link]

-

Bruhwyler, J., Liégeois, J. F., & Géczy, J. (1997). Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Pirlindole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Radioligand Binding Assays. Retrieved from [Link]

-

Maj, J., Rogóż, Z., Skuza, G., & Sowińska, H. (1983). Central action of the antidepressant drug pirlindole. PubMed. Retrieved from [Link]

-

Tallman, J. F. (2017). Receptor Binding Assays and Drug Discovery. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PubMed Central. Retrieved from [Link]

-

Broderick, P. A. (1988). In vivo microdialysis as a technique to monitor drug transport: correlation of extracellular cocaine levels and dopamine overflow in the rat brain. PubMed. Retrieved from [Link]

-

Springer Nature. (n.d.). Radioligand Binding Assays and Their Analysis. Springer Nature Experiments. Retrieved from [Link]

-

Figueira, M. L., & Ouakinin, S. (2006). Pirlindole in the Treatment of Depression. ResearchGate. Retrieved from [Link]

-

Totah, N. K. B., & Moghaddam, B. (2019). In vivo electrophysiological recordings of the effects of antidepressant drugs. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In vivo electrophysiological recordings of the effects of antidepressant drugs. PubMed Central. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst. Retrieved from [Link]

-

Westerink, B. H., Damsma, G., Rollema, H., de Vries, J. B., & Horn, A. S. (1987). In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Microdialysis and the Neurochemistry of Addiction. PubMed Central. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pirlindole. Retrieved from [Link]

Sources

- 1. Pirlindole | C15H18N2 | CID 68802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pirlindole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. What is the mechanism of Pirlindole? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. What is Pirlindole used for? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pirlindole - Wikipedia [en.wikipedia.org]

- 9. Central action of the antidepressant drug pirlindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. revvity.com [revvity.com]

- 11. Radioligand Binding Assays | Semantic Scholar [semanticscholar.org]

- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo microdialysis as a technique to monitor drug transport: correlation of extracellular cocaine levels and dopamine overflow in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) [pubs.rsc.org]

- 16. In vivo electrophysiological recordings of the effects of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vivo electrophysiological recordings of the effects of antidepressant drugs - PMC [pmc.ncbi.nlm.nih.gov]

Pirlindole Mesylate: A Technical Guide for the Treatment of Depressive Disorders

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pirlindole is a tetracyclic antidepressant agent that has been the subject of considerable research for its efficacy in treating major depressive disorders.[1] Classified as a selective and reversible inhibitor of monoamine oxidase A (RIMA), its distinct pharmacological profile offers a favorable balance of therapeutic efficacy and tolerability compared to older, irreversible monoamine oxidase inhibitors (MAOIs).[2][3] This guide provides an in-depth technical overview of pirlindole mesylate, synthesizing foundational knowledge with field-proven insights. We will explore its chemical properties, multifaceted mechanism of action, pharmacokinetic and pharmacodynamic profiles, preclinical validation, and clinical evidence. Furthermore, this document details established experimental and analytical protocols, offering a comprehensive resource for professionals engaged in neuropsychopharmacology and antidepressant drug development.

Introduction to Pirlindole

Pirlindole (also known by the trade name Pirazidol) is a compound belonging to the tetracyclic class of antidepressants.[1][2] Developed in the mid-20th century, it has been approved for the treatment of major depression in several European and non-European countries.[2][4] Its primary therapeutic value stems from its function as a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme critical to the metabolism of key neurotransmitters implicated in the pathophysiology of depression.[3] Unlike its predecessors, the irreversible MAOIs, pirlindole's reversible action significantly mitigates the risk of hypertensive crises associated with tyramine-rich foods (the "cheese effect"), enhancing its safety profile.[4][5] Beyond depression, its efficacy has also been demonstrated in the management of fibromyalgia syndrome.[5][6] This guide serves to consolidate the technical and scientific knowledge surrounding pirlindole, providing a foundational resource for ongoing research and development efforts.

Physicochemical Properties and Synthesis

Pirlindole is a carbazole derivative with a distinct tetracyclic structure.[4] Its chemical and physical properties are fundamental to its formulation and biological activity.

Table 1: Physicochemical Properties of Pirlindole Mesylate

| Property | Value | Source |

| IUPAC Name | 8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole | [7] |

| Molecular Formula | C₁₅H₁₈N₂ · CH₃SO₃H | [8] |

| Molar Mass | 322.42 g/mol | [8] |

| CAS Number | 207572-66-5 (mesylate) | [8] |

| Appearance | Crystalline Solid | N/A |

| Solubility | Soluble in water (up to 50 mM with gentle warming) |

The synthesis of pirlindole is achieved through a multi-step process, notably employing the Fischer indole synthesis. This involves the reaction of p-tolylhydrazine hydrochloride with 1,2-cyclohexanedione to form a tetrahydrocarbazol-1-one intermediate. Subsequent reactions, including imine formation with ethanolamine and intramolecular alkylation, followed by reduction, complete the synthesis of the pirlindole molecule.[7]

Comprehensive Pharmacology

Pirlindole's therapeutic effects are rooted in a well-defined pharmacological profile, characterized by its dual-action mechanism and favorable pharmacokinetics.

Pharmacodynamics: Mechanism of Action

Pirlindole's antidepressant activity is primarily attributed to its selective and reversible inhibition of MAO-A.[9]

-

Primary Mechanism: Reversible MAO-A Inhibition: MAO-A is the principal enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the synaptic cleft.[2][3] By reversibly inhibiting MAO-A, pirlindole increases the synaptic availability of these neurotransmitters, which is believed to correct the neurochemical imbalances associated with depression and elevate mood.[2][4] The reversibility is a key feature; the enzyme can regain activity relatively quickly after drug discontinuation, which is crucial for its improved safety profile compared to irreversible MAOIs.[3] This reduces the risk of the tyramine-induced hypertensive crisis, a significant concern with older MAOIs.[5]

-

Secondary Mechanism: Monoamine Reuptake Inhibition: Pirlindole also demonstrates a secondary, weaker inhibitory effect on the reuptake of norepinephrine and 5-hydroxytryptamine (serotonin).[4][9] This dual action—combining MAO-A inhibition with reuptake blockade—contributes to its broad efficacy.

-

Emerging Mechanisms: Neuroprotection and Anti-inflammatory Effects: Preclinical research suggests that pirlindole possesses neuroprotective properties, potentially by mitigating oxidative stress.[2][3] Furthermore, it may modulate the balance of pro- and anti-inflammatory cytokines, which are increasingly implicated in the pathophysiology of depression.[3]

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of pirlindole dictates its clinical dosing and therapeutic window.

-

Absorption: Pirlindole is administered orally and is well-absorbed.[3]

-

Distribution: It exhibits high protein binding (approximately 95%).[7]

-

Metabolism: The drug undergoes significant first-pass metabolism in the liver, resulting in an absolute bioavailability of 20-30%.[4][9] Metabolism pathways differ between species, with rats primarily eliminating unconjugated products and dogs eliminating mostly conjugated products.[9]

-

Excretion: Elimination occurs via urine (50-70%) and feces (25-45%).[7] The elimination half-life is relatively short, which aligns with its reversible mechanism of action and contributes to its safety.[3][5]

Table 2: Key Pharmacokinetic Parameters of Pirlindole

| Parameter | Value/Description | Species | Source |

| Bioavailability | 20-30% | Humans, Rats, Dogs | [4][7][9] |

| Protein Binding | ~95% | N/A | [7] |

| Tmax (Oral) | 0.8 - 2 hours | Dog | [9] |

| Tmax (Oral) | 2.5 - 6 hours | Rat | [9] |

| Metabolism | Extensive hepatic first-pass effect | Humans, Rats, Dogs | [4][9] |

| Elimination Half-Life | Relatively short; multi-phasic in animals | Rats, Dogs | [5][9] |

Preclinical Evaluation and Methodologies

The antidepressant potential of pirlindole was established through a series of robust preclinical studies using validated animal models of depression.[10][11]

In Vivo Antidepressant Activity

Standard behavioral tests are used to screen for antidepressant efficacy. Pirlindole has demonstrated a clear antidepressant profile in these models.[12]

-

Forced Swim Test (FST): In the FST, a widely used model, pirlindole reduces immobility time in mice, which is a key indicator of antidepressant activity.[10][12]

-

Reserpine-Induced Models: Pirlindole effectively inhibits reserpine-induced palpebral ptosis and hypothermia in mice, further confirming its antidepressant-like effects.[12]

A comparative study of racemic pirlindole and its R-(-) and S-(+) enantiomers found that all three compounds possessed an antidepressant profile.[12] The S-(+) enantiomer showed slightly higher potency in MAO-A inhibition both in vitro and ex vivo.[12]

Experimental Protocol: Forced Swim Test (FST) for Antidepressant Screening

This protocol outlines the standard FST methodology used to evaluate the antidepressant potential of compounds like pirlindole.

Objective: To assess the effect of a test compound on the duration of immobility in mice subjected to inescapable water stress.

Materials:

-

Test compound (e.g., Pirlindole mesylate) and vehicle control.

-

Male C57BL/6 mice (8-10 weeks old).

-

Glass cylinders (25 cm height, 10 cm diameter).

-

Water at 23-25°C.

-

Video recording equipment and analysis software.

Procedure:

-

Acclimatization: House animals under standard laboratory conditions for at least one week prior to testing.

-

Drug Administration: Administer the test compound (e.g., pirlindole at 25 mg/kg, i.p.) or vehicle to separate groups of mice 30-60 minutes before the test.[13]

-

Pre-swim Session (Day 1 - Optional but recommended): Place each mouse individually into a cylinder filled with 15 cm of water for 15 minutes. This session habituates the animals to the procedure.

-

Test Session (Day 2): Place each mouse back into the cylinder with water for a 6-minute session.

-

Data Recording: Record the entire 6-minute session using a video camera positioned to the side of the cylinder.

-

Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

-

Data Analysis: Compare the mean immobility time between the treatment and control groups using an appropriate statistical test (e.g., Student's t-test or ANOVA). A significant reduction in immobility time for the drug-treated group indicates antidepressant-like activity.

Clinical Evidence and Therapeutic Application

Pirlindole's efficacy and safety in treating depressive disorders have been validated in numerous clinical trials.[1][5]

Efficacy in Major Depression

-

Placebo-Controlled Trials: A multicenter, double-blind, randomized trial in patients with major depression found that pirlindole (300 mg/day) produced a significantly greater decrease in Hamilton Depression Rating Scale (HDRS) and Hamilton Anxiety Rating Scale (HARS) scores compared to placebo from day 28 onwards.[14] By day 42, 72% of the pirlindole group had an HDRS score ≤7 (indicating remission), compared to only 21% in the placebo group.[14]

-

Active Comparator Studies: A meta-analysis of nine randomized controlled trials (RCTs) showed that pirlindole's efficacy was comparable to other active antidepressants, including tricyclic antidepressants (TCAs), tetracyclic antidepressants, and selective serotonin reuptake inhibitors (SSRIs).[1][15] Notably, the analysis revealed that pirlindole was significantly more effective in reducing anxiety symptoms (based on HARS scores) compared to its comparators.[1][15] In a head-to-head study with moclobemide, another RIMA, pirlindole demonstrated comparable efficacy in improving HDRS, HARS, and MADRS scores over a 42-day period.[16]

Table 3: Summary of Clinical Efficacy Data

| Study Type | Comparator | Key Efficacy Outcome | Result | Source |

| RCT, Double-Blind | Placebo | % Patients with HDRS ≤7 at Day 42 | Pirlindole: 72% vs. Placebo: 21% (P < 0.001) | [14] |

| Meta-analysis (9 RCTs) | Active Comparators (TCAs, SSRIs, etc.) | Improvement in HDRS | No significant difference | [1] |

| Meta-analysis (3 RCTs) | Active Comparators | Improvement in HARS | Pirlindole showed significantly greater improvement (p=0.03) | [1] |

| RCT, Double-Blind | Moclobemide | % Patients with ≥50% improvement in HDRS | Pirlindole: 80% vs. Moclobemide: 67% (non-significant) | [16] |

Safety and Tolerability

Pirlindole is generally well-tolerated.[2]

-

Common Adverse Events: The most frequently reported side effects are typically mild and include dry mouth, sleep disturbances, nausea, vomiting, dizziness, and headache.[2][15]

-

Cardiovascular Safety: It has no deleterious effect on cardiovascular dynamics.[5][6]

-

"Cheese Effect": Due to its selective and reversible inhibition of MAO-A and its relatively short half-life, the risk of a tyramine-induced hypertensive crisis is very low, and strict dietary restrictions are less critical than with irreversible MAOIs.[4][5]

-

Drug Interactions: Caution is advised when co-administering pirlindole with other serotonergic agents like SSRIs or SNRIs due to the potential risk of serotonin syndrome. A washout period is recommended when switching between these medications.[2]

Analytical Methodologies

Accurate quantification of pirlindole in biological matrices is essential for pharmacokinetic studies and clinical monitoring. High-performance liquid chromatography (HPLC) is the predominant analytical technique.

Protocol: HPLC Analysis of Pirlindole in Human Plasma

Objective: To quantify pirlindole concentrations in plasma samples for pharmacokinetic analysis.

Methodology: Based on established methods for small molecule quantification.[17][18]

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

-

Alkalinize the sample with a small volume of sodium hydroxide solution.

-

Add 5 mL of an organic solvent (e.g., dichloromethane or ethyl acetate) and vortex for 2 minutes to extract the drug.[17]

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[19]

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 5.0) in a ratio of approximately 35:65 (v/v).[18]

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detection is highly sensitive and selective.[17] Use excitation and emission wavelengths of approximately 295 nm and 340 nm, respectively.[18] UV detection at ~220 nm is an alternative.[18]

-

Injection Volume: 20-50 µL.

-

-

Quantification:

-

Generate a calibration curve by spiking blank plasma with known concentrations of pirlindole (e.g., 1-200 ng/mL) and processing them alongside the unknown samples.[17][18]

-

Plot the peak area ratio (pirlindole/internal standard) against the concentration.

-

Determine the concentration of pirlindole in the unknown samples by interpolation from the linear regression of the calibration curve. The limit of detection can be as low as 1-2 ng/mL.[17]

-

Future Directions and Drug Development Considerations

While pirlindole is an established therapeutic agent, several avenues for future research and development remain.

-

Treatment-Resistant Depression (TRD): Given its unique dual mechanism and favorable safety profile, pirlindole could be investigated as a monotherapy or adjunctive therapy in patients who have not responded to first-line treatments like SSRIs or SNRIs.[20]

-

Expanded Indications: The proven efficacy of pirlindole in fibromyalgia syndrome suggests its potential utility in other chronic pain and somatic symptom disorders where antidepressants are often used.[5][6]

-

Mechanistic Elucidation: Further research into its neuroprotective and anti-inflammatory properties could uncover novel therapeutic applications and provide deeper insights into the neurobiology of depression.[3]

-

Chiral Development: Although studies show only modest differences between its enantiomers, developing a single-enantiomer formulation could potentially optimize the efficacy-to-tolerability ratio, a common strategy in modern drug development.[12]

Conclusion

Pirlindole mesylate is a potent and well-tolerated antidepressant with a distinctive profile as a selective, reversible inhibitor of MAO-A and a weak monoamine reuptake inhibitor. Its mechanism provides a significant safety advantage over older, irreversible MAOIs, particularly concerning dietary restrictions. Supported by extensive preclinical and clinical data, pirlindole demonstrates efficacy comparable to standard antidepressants for depressive symptoms and superior efficacy for associated anxiety.[1] Its established analytical protocols and favorable pharmacokinetic properties make it a valuable compound for both clinical use and continued scientific investigation in the field of neuropsychopharmacology.

References

-

Title: Pirlindole | C15H18N2 | CID 68802 - PubChem Source: PubChem URL: [Link]

-

Title: What is Pirlindole used for? Source: Patsnap Synapse URL: [Link]

-

Title: Pirlindole in the Treatment of Depression: A Meta-Analysis Source: PubMed URL: [Link]

-

Title: Pirlindole in the treatment of depression: a meta-analysis Source: NCBI URL: [Link]

-

Title: What is the mechanism of Pirlindole? Source: Patsnap Synapse URL: [Link]

-

Title: Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties Source: PubMed URL: [Link]

-